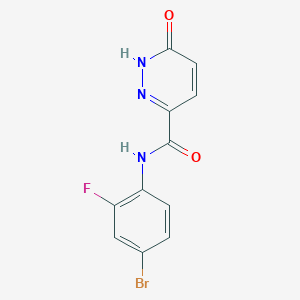![molecular formula C15H13Cl2N3O5 B2498149 dimethyl 2-{[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}succinate CAS No. 882748-15-4](/img/structure/B2498149.png)
dimethyl 2-{[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}succinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 2-{[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}succinate is a useful research compound. Its molecular formula is C15H13Cl2N3O5 and its molecular weight is 386.19. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Research on compounds structurally similar to "dimethyl 2-{[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}succinate" mainly involves their synthesis and characterization. Studies have explored the conditions leading to the formation of certain triazole derivatives, examining their chemical structures through spectroscopic methods such as IR, 1H-NMR, and EI-MS. For example, Modzelewska-Banachiewicz and Kamińska (2001) investigated the cyclization of dimethyl 2-[(1-arylamino-1-arylmethylidene)hydrazono]succinate, leading to various triazole derivatives with potential antiviral activities (Modzelewska-Banachiewicz & Kamińska, 2001).
Antifungal and Fungicidal Activities
A significant area of application for triazole derivatives includes their antifungal and fungicidal properties. Various studies have synthesized and evaluated triazole compounds for their effectiveness against fungal pathogens. For instance, Wang et al. (2014) designed and synthesized a series of novel succinate dehydrogenase inhibitors (SDHIs) with a 1,2,3-triazole moiety, showing good fungicidal activities against Sclerotinia sclerotiorum. These compounds also displayed some insecticidal activities, suggesting a broader spectrum of pesticidal properties (Wang et al., 2014).
Structural Analysis
Structural analysis through X-ray crystallography and computational studies has been pivotal in understanding the molecular configurations of triazole derivatives and their interactions. For example, Yeo et al. (2019) synthesized 4-(4-chlorophenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione and characterized its structure using X-ray crystallography, showcasing the molecule's planar five-membered ring and orthogonal relationship with the appended chlorophenyl ring (Yeo, Azizan, & Tiekink, 2019).
Environmental Interactions
The environmental fate and interactions of triazole fungicides have also been a focus, with studies examining their adsorption, degradation, and persistence in soils. For example, Singh (2002) explored the adsorption-desorption behaviors of triazole fungicides in Indian soils, highlighting the influence of soil properties on fungicide behavior (Singh, 2002).
Wirkmechanismus
Target of Action
Similar compounds have been shown to interact with proteins involved in the life cycle ofTrypanosoma cruzi, such as Cruzain, Trypanothione reductase, TcGAPDH, and CYP51 .
Mode of Action
It’s suggested that similar compounds may act on the active site of the cyp51 receptor, establishing a stable complex with the target through hydrogen interactions .
Biochemical Pathways
It’s plausible that the compound could influence the pathways associated with its protein targets, potentially disrupting the life cycle ofTrypanosoma cruzi .
Pharmacokinetics
It’s suggested that similar compounds present an alignment between permeability and hepatic clearance, although they may have low metabolic stability .
Result of Action
Similar compounds have shown effectiveness against trypomastigotes, a form ofTrypanosoma cruzi, suggesting potential antitrypanosomal activity .
Action Environment
It’s suggested that similar compounds can form reactive metabolites from n-conjugation and c=c epoxidation, which may indicate a need for controlled oral dosing .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
dimethyl 2-[1-(3,4-dichlorophenyl)triazole-4-carbonyl]butanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N3O5/c1-24-13(21)6-9(15(23)25-2)14(22)12-7-20(19-18-12)8-3-4-10(16)11(17)5-8/h3-5,7,9H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKYNWUZSZHAKHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C(=O)C1=CN(N=N1)C2=CC(=C(C=C2)Cl)Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
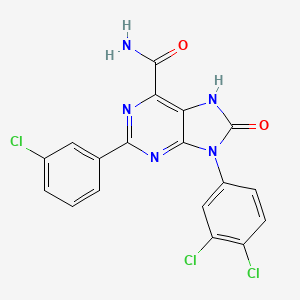
![N'-(3-fluorophenyl)-N-{2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide](/img/structure/B2498069.png)
![1-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole-3-carbaldehyde](/img/structure/B2498070.png)
![6-Amino-5-[2-(hydroxymethyl)morpholin-4-yl]-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2498072.png)
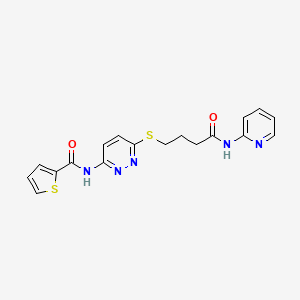
![N-({[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]carbamoyl}methyl)butanamide](/img/structure/B2498078.png)
![2-[4-({1-[(4-Chlorophenyl)methyl]-2,5-dioxopyrrolidin-3-yl}amino)phenyl]acetic acid](/img/structure/B2498079.png)
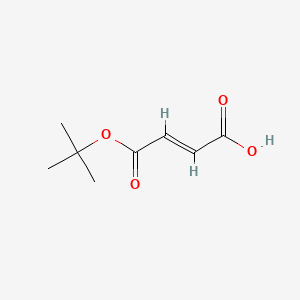
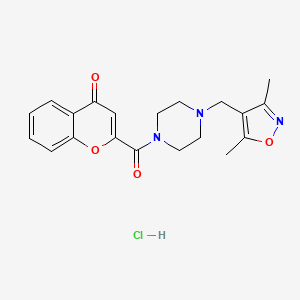
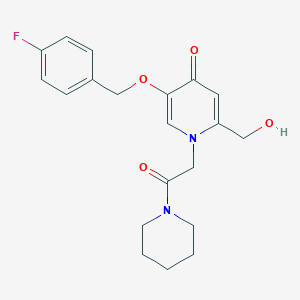
![3-(4-chloro-3-methylphenyl)-6-(4-fluorophenyl)-5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B2498083.png)
![N,7-bis(furan-2-ylmethyl)-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2498087.png)
![3-{[(4-Phenylpiperazin-1-yl)carbonyl]amino}benzoic acid](/img/structure/B2498088.png)
